molecular formula C28H44O2 B13864431 (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol

(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol

Cat. No.: B13864431
M. Wt: 412.6 g/mol
InChI Key: JHUXOBAXGKZMMP-KPMUALTNSA-N
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Description

(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a variety of functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves multiple steps, including the formation of the cyclohexene ring, the introduction of the hydroxyl group, and the construction of the complex side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the side chain can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Hydrochloric acid, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules. It could be used in assays to investigate its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Research may focus on its pharmacokinetics, pharmacodynamics, and toxicity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Retinol: A similar compound with a simpler structure, known for its role in vision and skin health.

    Retinoic Acid: Another related compound with significant biological activity, used in the treatment of acne and other skin conditions.

    Beta-Carotene: A precursor to retinol, found in many fruits and vegetables, with antioxidant properties.

Uniqueness

The uniqueness of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol lies in its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h8-9,11-13,20-21,24-26,29-30H,7,10,14-18H2,1-6H3/b11-9+,13-12+/t20-,21+,24+,25-,26+,28-/m1/s1

InChI Key

JHUXOBAXGKZMMP-KPMUALTNSA-N

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)(C)O)C

Origin of Product

United States

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